3-Amino-N-(4-bromophenyl)benzamide
Description
Properties
Molecular Formula |
C13H11BrN2O |
|---|---|
Molecular Weight |
291.14 g/mol |
IUPAC Name |
3-amino-N-(4-bromophenyl)benzamide |
InChI |
InChI=1S/C13H11BrN2O/c14-10-4-6-12(7-5-10)16-13(17)9-2-1-3-11(15)8-9/h1-8H,15H2,(H,16,17) |
InChI Key |
QESIPBJBIVYILT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
3-Amino-N-(4-bromophenyl)benzamide is classified as an amide, featuring an amino group and a bromophenyl substituent. Its molecular formula is C13H12BrN3O, with a molecular weight of approximately 292.15 g/mol. The compound's structure is characterized by a benzene ring substituted at the para position with a bromine atom, which enhances its biological activity through electronic effects.
Antiviral Activity
Research has indicated that derivatives of this compound exhibit notable antiviral properties, particularly against enterovirus 71. This suggests its potential use in the development of antiviral drugs, particularly for treating viral infections that affect the central nervous system.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Studies have demonstrated that derivatives can inhibit bacterial growth effectively, making them candidates for further development as antibiotics . The presence of the bromine atom may enhance the antimicrobial efficacy by altering the electronic characteristics of the molecule.
Anticancer Potential
The compound's structure allows for modifications that may lead to increased anticancer activity. Research on similar aminobenzamide derivatives has shown effectiveness against various cancer cell lines, indicating that this compound could be explored for its potential anticancer properties .
Case Study 1: Antiviral Evaluation
A study synthesized several N-phenylbenzamide derivatives, including this compound, and evaluated their antiviral activity against enterovirus 71. The findings indicated that some derivatives had half-maximal effective concentration (EC50) values as low as 15 µM, highlighting their potential as antiviral agents .
Case Study 2: Antimicrobial Activity
In another investigation, researchers assessed the antimicrobial effects of various benzamide derivatives, including those related to this compound. The results showed significant inhibition of bacterial growth compared to standard antibiotics, suggesting that these compounds could serve as new therapeutic agents against resistant bacterial strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methoxy-Substituted Analogs
Compound: 3-Amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) Modification: Addition of a methoxy group at the 4-position of the benzamide ring. Activity: Enhanced anti-EV71 activity (IC50 = 5.7–12 μM) and reduced cytotoxicity (TC50 = 620 μM vs. pirodavir’s 31 μM) . Significance: The methoxy group improves steric and electronic interactions with viral targets, enhancing potency and selectivity.
Isoindolin-1-One Derivatives
Compounds : A3 and A4 (2-aryl-isoindolin-1-ones)
Modification : Cyclization of the benzamide scaffold to form a rigid isoindolin-1-one core.
Activity : Superior antiviral activity (low μM range) against multiple EV-A71 strains and improved metabolic stability .
Significance : The constrained structure mitigates hydrolysis of the amide bond, addressing a critical limitation of the parent compound.
SIRT2 Inhibitors
Compound : 3-(N-(4-Bromophenyl)sulfamoyl)-N-(4-bromophenyl)benzamide (C2-8,1a)
Modification : Introduction of a sulfamoyl group at the 3-position.
Activity : Weak SIRT2 inhibition (neuroprotective in Huntington’s models) but improved potency upon N-methylation .
Significance : Highlights the role of hydrophobic substituents in targeting enzyme binding pockets, though divergent from antiviral applications.
Coronavirus Inhibitors
Compound: (Z)-N-[3-[4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide (K22) Modification: Complex piperidine and enone substituents. Activity: Inhibits HCoV-229E (EC50 = 3.3 μM) . Significance: The 4-bromophenyl moiety is a recurring feature in antiviral scaffolds, suggesting broad utility across viral targets.
Homologous Recombination Enhancers
Compound: RS-1 (3-[(benzylamino)sulfonyl]-4-bromo-N-(4-bromophenyl)benzamide) Modification: Sulfonamide and benzylamino groups. Activity: Enhances RAD51-mediated homologous recombination, relevant in cancer therapy . Significance: Demonstrates the benzamide scaffold’s versatility in non-antiviral applications.
Key Findings and Implications
- Antiviral Optimization : Methoxy and cyclization strategies enhance potency and stability, making isoindolin-1-ones promising leads .
- Structural Versatility : The 4-bromophenyl group is a conserved feature in diverse antiviral and enzyme-targeting compounds .
- Limitations : Hydrolytic instability of the amide bond in benzamides necessitates structural constraints or prodrug approaches .
Q & A
Basic: What are the standard synthetic routes and characterization methods for 3-Amino-N-(4-bromophenyl)benzamide?
The synthesis typically involves coupling 3-aminobenzoic acid derivatives with 4-bromoaniline via amide bond formation. For example, a general procedure ( ) uses carbodiimide-mediated coupling in anhydrous conditions, yielding the product in >95% purity. Characterization includes:
- NMR spectroscopy : NMR (DMSO-d6) shows distinct peaks at δ 10.18 (s, 1H, NH), 7.75 (d, J = 8.9 Hz, aromatic H), and 6.75 (d, J = 7.1 Hz, NH2) .
- High-resolution mass spectrometry (HRMS) : ESI-MS confirms the molecular ion [M−H]⁻ at m/z 289.3/291.3 (1:1 isotopic ratio due to bromine) .
- Elemental analysis : Matches calculated C, H, N, and Br percentages.
Basic: How is the purity and structural integrity of this compound validated in research settings?
Key methods include:
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
- Spectroscopic techniques : FT-IR to confirm amide C=O stretch (~1650 cm⁻¹) and NH2 bending (~1600 cm⁻¹).
- Melting point analysis : Sharp melting points (e.g., 180–182°C) indicate high crystallinity .
Advanced: How can structural modifications enhance the metabolic stability of this compound derivatives?
The labile amide bond in the parent compound limits stability. A validated strategy involves cyclization :
- Isoindolin-1-one derivatives : Cyclizing the amide into a six-membered ring (e.g., 2-aryl-isoindolin-1-ones) reduces hydrolysis susceptibility. For instance, derivatives showed 3–5× improved half-life in simulated gastric fluid compared to the parent compound .
- Methodology : Use Mitsunobu conditions (DIAD, PPh3) or acid-catalyzed cyclization, followed by antiviral activity screening against enterovirus A71 .
Advanced: What role do intermolecular interactions play in the polymorphic behavior of this compound analogs?
Polymorphs arise from variations in C-H···π, halogen···π, and hydrogen-bonding networks. For example:
- 2-Iodo-N-(4-bromophenyl)benzamide exhibits two polymorphs (Forms IIA/IIB) with distinct packing. Form IIA shows 9.5% contribution from H···I interactions, while Form IIB has 25.8% C-H···π interactions .
- Analysis tools : Mercury CSD (for crystal packing visualization) and Hirshfeld surface analysis quantify interaction contributions .
Advanced: How does this compound inhibit polyglutamine (polyQ) aggregation?
The compound acts as a cell-permeable inhibitor by disrupting polyQ fibril formation:
- Mechanism : Binds to β-sheet regions of polyQ peptides via π-π stacking and hydrogen bonding, confirmed by thioflavin-T fluorescence assays .
- Dosage : Effective at 10–50 µM in HEK293T cells transfected with huntingtin exon 1-Q97 .
Advanced: What computational approaches are used to predict the bioactivity of this compound derivatives?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding to viral capsid proteins (e.g., EV-A71 VP1) with ∆G values < −7 kcal/mol .
- QSAR modeling : Utilizes descriptors like LogP, polar surface area, and H-bond donors to optimize antiviral IC50 values .
Basic: What solvents and crystallization conditions yield high-quality crystals for X-ray studies?
- Solvent systems : Slow evaporation from DMSO/EtOH (1:3 v/v) produces diffraction-quality crystals.
- Temperature control : Crystallization at 4°C minimizes disorder.
- Validation : SHELXL refinement with R1 < 0.05 and wR2 < 0.12 .
Advanced: How does substituent variation at the benzamide ring affect antiviral potency?
- Electron-withdrawing groups (e.g., Br, CF3) enhance activity by increasing electrophilicity. For example, 4-bromo substitution improves EV-A71 inhibition (IC50 = 2.1 µM) compared to unsubstituted analogs (IC50 = 8.3 µM) .
- Methoxy groups : Introduce steric hindrance, reducing efficacy. SAR studies use viral cytopathic effect (CPE) assays in Vero cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
